molecular formula C25H29NO6 B613553 Fmoc-Asp(Ompe)-OH CAS No. 180675-08-5

Fmoc-Asp(Ompe)-OH

カタログ番号: B613553
CAS番号: 180675-08-5
分子量: 439.51
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-Asp(OMpe)-OH, or N-α-Fmoc-(O-3-methyl-pent-3-yl)aspartic acid, is a sterically hindered aspartic acid derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS). Its primary function is to suppress aspartimide formation—a common side reaction during repetitive piperidine deprotection steps—by incorporating the bulky 3-methylpent-3-yl (OMpe) ester group on the aspartic acid side chain . This compound is particularly valuable in synthesizing peptides with aspartic acid-rich sequences, such as ubiquitin chains or therapeutic peptides requiring high purity .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asp(Ompe)-OH typically involves the protection of the amino group of aspartic acid with the Fmoc group and the esterification of the carboxyl group with the Ompe group. The process generally follows these steps:

    Protection of the Amino Group: The amino group of aspartic acid is protected using the Fmoc group through a reaction with Fmoc-chloride in the presence of a base such as sodium carbonate.

    Esterification of the Carboxyl Group: The carboxyl group is esterified with the Ompe group using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out using automated solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid support .

化学反応の分析

Types of Reactions:

    Oxidation: Fmoc-Asp(Ompe)-OH can undergo oxidation reactions, particularly at the methoxy group of the Ompe ester.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Bases such as piperidine are commonly used to remove the Fmoc group.

Major Products Formed:

科学的研究の応用

Comparative Studies

Several studies have compared Fmoc-Asp(OMpe)-OH with other derivatives such as Fmoc-Asp(OtBu)-OH. In model peptide sequences, this compound demonstrated a marked reduction in aspartimide formation:

  • Reduction in Aspartimide Formation : In tests involving peptides like Scorpion toxin II, aspartimide formation was reduced from 58% with Fmoc-Asp(OtBu)-OH to 25% with this compound after extensive treatment with piperidine .
  • Improved Purity : The use of this compound resulted in crude products with significantly fewer impurities, leading to a 25% increase in the content of target peptides compared to other derivatives .

Case Studies

  • Scorpion Toxin II Peptide Synthesis :
    • Objective : To synthesize a peptide sequence containing Asp residues.
    • Method : Utilized this compound for deprotection and coupling.
    • Results : Achieved high purity and negligible aspartimide formation even after multiple coupling cycles. This study highlighted the compound's effectiveness in maintaining chiral integrity and reducing by-products .
  • GLP-2 Peptide Synthesis :
    • Objective : To synthesize a longer peptide sequence (33mer) using standard Fmoc SPPS.
    • Method : Compared the use of this compound against traditional derivatives.
    • Results : The synthesis yielded a product with negligible aspartimide-related impurities and demonstrated superior coupling efficiency, thus validating its application in complex peptide synthesis .

Advantages of Using this compound

  • High HPLC Purity : Typically ≥ 99.0%, ensuring that synthesized peptides meet stringent quality standards.
  • Enantiomeric Purity : Enantiomeric purity is often ≥ 99.8%, crucial for biological activity and therapeutic applications .
  • Versatile Applications : Particularly effective for sequences featuring Asp-Gly, Asp-Asn, and other motifs prone to aspartimide formation .

作用機序

Mechanism: The primary function of Fmoc-Asp(Ompe)-OH in peptide synthesis is to protect the amino group of aspartic acid and reduce aspartimide formation. The Fmoc group provides steric hindrance, preventing unwanted side reactions, while the Ompe ester stabilizes the carboxyl group .

Molecular Targets and Pathways: In the context of peptide synthesis, the molecular targets are the amino and carboxyl groups of aspartic acid. The pathways involved include the protection and deprotection of these functional groups during the synthesis process .

類似化合物との比較

Key Derivatives of Fmoc-Protected Aspartic Acid

The following derivatives are commonly compared with Fmoc-Asp(OMpe)-OH:

  • Fmoc-Asp(OtBu)-OH (tert-butyl ester)
  • Fmoc-Asp(OBzl)-OH (benzyl ester)
  • Fmoc-Asp(OMe)-OH (methyl ester)
  • Fmoc-Asp(CSY)-OH (cyanosulfurylide-protected)
  • Fmoc-Asp(NMe₂)-OH (dimethylamide-protected)

Aspartimide Suppression Efficiency

Aspartimide formation is a critical metric for evaluating aspartic acid derivatives. Data from comparative studies are summarized below:

Compound Aspartimide Formation (%) Yield (%) Key Advantage(s) Reference
Fmoc-Asp(OtBu)-OH 1.24–1.65 48 Cost-effective, widely available
This compound 0.4–0.49 40 High steric hindrance, moderate yield
Fmoc-Asp(NMe₂)-OH 0.06–0.13 92 Exceptional suppression, high yield
Fmoc-Asp(CSY)-OH 0.0 >80 No aspartimide, novel protecting group

Key Findings :

  • This compound reduces aspartimide formation by ~70% compared to Fmoc-Asp(OtBu)-OH but lags behind Fmoc-Asp(NMe₂)-OH and Fmoc-Asp(CSY)-OH in suppression efficiency .
  • The dimethylamide group in Fmoc-Asp(NMe₂)-OH provides superior stability and nearly eliminates aspartimide, but its niche applications limit widespread adoption .

Commercial Availability and Cost

  • Fmoc-Asp(OtBu)-OH: Readily available from multiple suppliers (e.g., Novabiochem®, Bachem) at lower cost (~$50/g) .
  • This compound : Less accessible, produced by specialized vendors (e.g., Mimotopes, Apeptide) at higher cost (~$150/g) due to niche demand and synthesis complexity .

生物活性

Fmoc-Asp(OMpe)-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid beta-3-methylpentyl ester, is a novel amino acid derivative utilized primarily in solid-phase peptide synthesis (SPPS). Its unique structure and properties have garnered significant attention due to its ability to minimize aspartimide formation, a common issue in peptide synthesis that can lead to unwanted by-products and reduced yield.

Overview of Aspartimide Formation

Aspartimides are cyclic by-products formed during the deprotection of aspartic acid residues in peptide synthesis. This occurs through a reaction between the nitrogen of the α-carboxy amide bond and the β-carboxy side chain, leading to the loss of the protecting group. The formation of aspartimides is particularly problematic because they can epimerize and complicate purification processes, significantly affecting the overall yield and purity of synthesized peptides .

The bulky OMpe (3-methylpentyl) protecting group in this compound provides enhanced steric hindrance compared to traditional protecting groups like t-butyl (tBu). This increased steric bulk effectively shields the aspartyl β-carbonyl group, significantly reducing the likelihood of aspartimide formation during the deprotection process. Studies have shown that using this compound can reduce aspartimide formation to negligible levels, particularly in challenging sequences such as Asp-Gly and Asp-Asn .

Comparative Efficacy

In comparative studies, this compound has demonstrated superior performance over other derivatives like Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OEpe)-OH. For example, when tested with model peptides such as scorpion toxin II, the extent of aspartimide formation was reduced from approximately 0.4% with Asp(OMpe) to only 0.1% when using Asp(OBno), showcasing its effectiveness in maintaining peptide integrity during synthesis .

Table 1: Aspartimide Formation Rates

Amino Acid DerivativeAspartimide Formation (%)Yield Increase (%)
Fmoc-Asp(OtBu)-OH1.24N/A
This compound0.4N/A
Fmoc-Asp(OEpe)-OH0.1392 (vs 48 with OtBu)
Fmoc-Asp(OBno)-OHNegligible25

Case Studies

Case Study 1: Scorpion Toxin II Synthesis
In a controlled experiment involving the synthesis of scorpion toxin II, researchers employed this compound to produce peptides with significantly reduced aspartimide by-products. The results indicated that using this derivative improved overall yield from 48% to 92%, demonstrating its practical advantages in peptide synthesis .

Case Study 2: Peptide Containing Asp-Gly Sequence
Another study focused on a peptide containing an Asp-Gly sequence where traditional methods led to high levels of aspartimide formation (up to 58%). By substituting tBu with OMpe, researchers observed a reduction in aspartimide-related impurities down to 25%, highlighting the effectiveness of this compound in complex peptide sequences .

Q & A

Basic Research Questions

Q. What is the structural significance of the OMpe group in Fmoc-Asp(OMpe)-OH for peptide synthesis?

The OMpe (methylphenoxy) group in this compound serves as a protecting group for the β-carboxylic acid side chain of aspartic acid. Unlike traditional tert-butyl (OtBu) groups, OMpe provides steric and electronic stabilization that reduces side reactions like aspartimide formation during solid-phase peptide synthesis (SPPS) . This protection is critical for maintaining regioselectivity during coupling steps, particularly in sequences prone to base-induced cyclization (e.g., Asp-Gly motifs) .

Q. How does this compound compare to Fmoc-Asp(OtBu)-OH in coupling efficiency and purity?

Studies using HPLC analysis show that this compound achieves comparable coupling efficiencies (≥95%) to Fmoc-Asp(OtBu)-OH under standard SPPS conditions (HATU/DIPEA in DMF). However, OMpe derivatives demonstrate superior resistance to aspartimide formation during prolonged piperidine deprotection steps, reducing the need for repetitive washes and improving final peptide purity (92% vs. 67% for Ser(OtBu) under similar conditions) .

Q. What protocols are recommended for incorporating this compound into automated peptide synthesis?

A validated protocol involves:

Pre-swelling Sieber amide resin in DMF for 30 minutes.

Deprotecting the Fmoc group with 20% piperidine in DMF (2 × 5 min).

Coupling this compound (2 eq) using HATU/HOAt (2 eq each) and DIPEA (4 eq) in DMF for 1 hour under agitation.

Monitoring coupling completion via Kaiser test. This method is compatible with automated synthesizers and minimizes side-chain degradation .

Advanced Research Questions

Q. How can researchers mitigate aspartimide formation in Asp-rich peptides using this compound?

Aspartimide formation, a common side reaction in acidic environments, is suppressed by the OMpe group’s steric hindrance. For high-risk sequences (e.g., Asp-Gly or Asp-Ser), combine OMpe protection with:

  • Reduced piperidine exposure (5 min deprotection cycles).
  • Low-temperature coupling (4°C) for sensitive residues.
  • Post-synthesis treatment with 0.1 M hydroxylamine to reverse minor aspartimide byproducts .

Q. What analytical techniques are optimal for characterizing this compound-containing peptides?

  • HPLC-MS : Use C18 columns with 0.1% TFA in water/acetonitrile gradients to resolve OMpe-protected peptides from aspartimide contaminants. MS/MS fragmentation confirms side-chain integrity .
  • DEPT 135 NMR : Characterizes the β-ester linkage in DMSO-d6, with distinct signals at δ 4.5–5.0 ppm for the OMpe methylphenoxy group .
  • FT-IR : Peaks at 1740–1760 cm⁻¹ confirm ester carbonyl groups, distinguishing OMpe from OtBu-protected analogs .

Q. How does OMpe affect peptide solubility and aggregation during SPPS?

The hydrophobic methylphenoxy group in OMpe can reduce solubility in polar solvents (e.g., DMF or NMP). To address this:

  • Use 10% DMSO in DMF as a cosolvent during coupling.
  • Optimize resin loading (0.2–0.4 mmol/g) to prevent steric overcrowding.
  • Post-synthesis, cleave OMpe with TFA/thioanisole/water (95:3:2) to restore peptide hydrophilicity .

Q. Are there documented cases where OMpe outperforms other Asp-protecting groups in complex peptide architectures?

In the synthesis of the tumor-targeting peptide ANT308, this compound enabled a 30% increase in crude peptide yield compared to OtBu-protected analogs. This was attributed to reduced aspartimide byproducts (<5% vs. >30% with OtBu) during the assembly of Asp-Gly junctions. LC-MS confirmed the absence of cyclic byproducts in the final product .

Q. Methodological Considerations

Q. What strategies enhance the stability of this compound during long-term storage?

  • Store the compound at −20°C under argon in amber vials to prevent ester hydrolysis.
  • Pre-dissolve in anhydrous DMF (1–5 mM) and aliquot to minimize freeze-thaw cycles.
  • Monitor purity via reverse-phase HPLC every 6 months; degradation manifests as a ~2.5 min retention time shift due to OMpe cleavage .

Q. How can researchers validate the compatibility of OMpe with orthogonal protection schemes?

OMpe is stable under standard Fmoc deprotection conditions (piperidine/DMF) but labile in strong acids (e.g., TFA). For peptides requiring orthogonal side-chain protection (e.g., Dmab for Asp/Glu), OMpe can be selectively removed via TFA cleavage without affecting acid-labile groups like Boc or Trt .

特性

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylpentan-3-yloxy)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO6/c1-4-25(3,5-2)32-22(27)14-21(23(28)29)26-24(30)31-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,4-5,14-15H2,1-3H3,(H,26,30)(H,28,29)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGKUYKLHYQKPL-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(CC)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718532
Record name (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-[(3-methylpentan-3-yl)oxy]-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180675-08-5
Record name (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-[(3-methylpentan-3-yl)oxy]-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-asp(OMpe)-OH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。